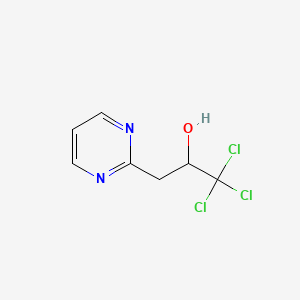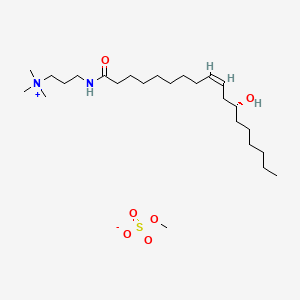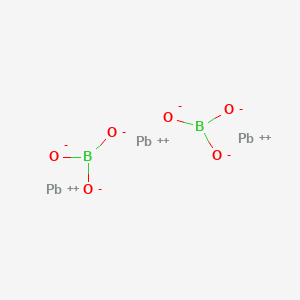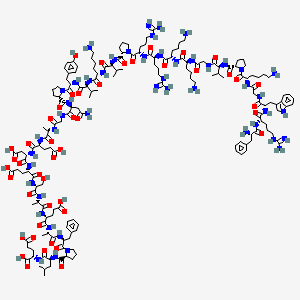
皮质抑制素
描述
Corticostatin, also known as Corticostatin, is a useful research compound. Its molecular formula is C167H257N47O46 and its molecular weight is 3659.1 g/mol. The purity is usually 95%.
The exact mass of the compound Corticostatin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Hypothalamic Hormones - Pro-Opiomelanocortin - Melanocortins - Adrenocorticotropic Hormone - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Corticostatin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Corticostatin including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
炎症和纤维化疾病的治疗应用
皮质抑制素已成为治疗炎症、自身免疫、纤维化和疼痛疾病的有前景的治疗因子 . 一种新的基于皮质抑制素的前药制剂已被开发,其中包括由转化生长因子-β1的潜伏期相关蛋白提供的分子屏蔽和金属蛋白酶特异性识别的裂解位点 . 这种皮质抑制素的潜伏形式已被证明对预防严重疾病(如败血症、炎症性肠病、硬皮病和肺纤维化)具有高度有效性 .
神经肽应用
皮质抑制素是一种环状神经肽,在结构和序列上与生长抑素具有高度同源性 . 它与所有生长抑素受体Sst1-Sst5相互作用 ,这可能被利用于各种神经科学应用。
妊娠中的应用
在母体和胎儿兔组织中发现了皮质抑制素肽,并且它们的浓度随着妊娠的进展而变化 . 这表明皮质抑制素在妊娠期间可能具有生理作用 .
免疫学应用
皮质抑制素已定位于中性粒细胞、巨噬细胞和单核细胞 . 这表明其在免疫学领域具有潜在的应用,特别是在这些细胞类型的研究中 .
内分泌学应用
皮质抑制素肽抑制ACTH结合 ,这表明其在内分泌学领域具有潜在的应用,特别是在下丘脑-垂体-肾上腺轴的调节中 .
帕金森病治疗中的应用
作用机制
Target of Action
Corticostatin, also known as Corticostatin-14 (CST-14), is a cyclic neuropeptide that can bind to all five cloned somatostatin receptors (SSTRs) and the ghrelin receptor . It is also known to interact with Mas-related G protein-coupled receptor-X2 (MRGPRX2), which plays a significant role in neuro-immune interaction . These receptors are its primary targets, and they play crucial roles in various biological activities.
Mode of Action
Corticostatin interacts with its targets, leading to several biological activities. These include the inhibition of Adrenocorticotropic hormone (ACTH) binding, stimulation of L-type calcium channels, monocyte chemotaxis, and degranulation of mast cells with the release of histamine . Furthermore, it has been found to produce antidepressant-like effects via mediating ghrelin and GABA A receptor signaling pathway .
Biochemical Pathways
Corticostatin affects multiple biochemical pathways. It inhibits ACTH binding, which is part of the hypothalamic-pituitary-adrenal (HPA) axis, a major part of the body’s stress response system . It also stimulates L-type calcium channels, which play a role in various cellular functions, including muscle contraction and neurotransmitter release . Additionally, it influences the kynurenine pathway, which is involved in the production of several neuroactive substances .
Pharmacokinetics
Like other peptides, it is expected to be absorbed in the digestive tract, distributed throughout the body, metabolized by enzymes, and excreted through the kidneys . These properties can impact the bioavailability of Corticostatin, affecting its efficacy and duration of action.
Result of Action
The molecular and cellular effects of Corticostatin’s action are diverse due to its interaction with multiple targets. It inhibits ACTH binding, leading to changes in the body’s stress response . It also stimulates L-type calcium channels, affecting cellular functions like muscle contraction and neurotransmitter release . Furthermore, it induces monocyte chemotaxis and mast cell degranulation, influencing immune responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Corticostatin. For instance, stress can cause adaptation changes in the endocrine system, affecting the function of hormones like Corticostatin . Additionally, diet components can influence the level of cortisol, a hormone related to Corticostatin, affecting its action . Therefore, factors like stress levels and diet can significantly impact the effectiveness of Corticostatin.
生化分析
Biochemical Properties
Corticostatin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, corticostatin binds to somatostatin receptors, growth hormone-releasing peptide receptors, and Mas-related gene 2 receptors . These interactions are crucial for its biological activities, such as inhibiting ACTH binding and stimulating L-type calcium channels .
Cellular Effects
Corticostatin exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, corticostatin inhibits the proliferation of human umbilical vein endothelial cells and selectively inhibits CDK8 and CDK19 kinases . These actions contribute to its anti-angiogenic and anti-leukemic properties .
Molecular Mechanism
The molecular mechanism of corticostatin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Corticostatin binds to somatostatin receptors and other related receptors, leading to the inhibition of ACTH binding and stimulation of L-type calcium channels . Additionally, corticostatin selectively inhibits CDK8 and CDK19 kinases, which are associated with the Mediator complex . This inhibition results in the up-regulation of super-enhancer-associated genes in acute myeloid leukemia cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of corticostatin change over time. Corticostatin’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that corticostatin can inhibit the growth of acute myeloid leukemia cells in in vivo mouse models . The long-term effects of corticostatin on cellular function include selective up-regulation of super-enhancer-associated genes, contributing to its anti-leukemic activity .
Dosage Effects in Animal Models
The effects of corticostatin vary with different dosages in animal models. At lower doses, corticostatin exhibits anti-angiogenic and anti-leukemic properties without significant toxic or adverse effects . At higher doses, corticostatin may cause toxic effects, including disruption of normal cellular functions and potential adverse effects on various tissues .
Metabolic Pathways
Corticostatin is involved in several metabolic pathways, including those related to its interactions with enzymes and cofactors. Corticostatin’s inhibition of CDK8 and CDK19 kinases affects metabolic flux and metabolite levels in acute myeloid leukemia cells . These interactions contribute to its anti-leukemic activity by selectively up-regulating super-enhancer-associated genes .
Transport and Distribution
Corticostatin is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It binds to somatostatin receptors and other related receptors, which facilitate its localization and accumulation in specific tissues . Corticostatin’s distribution within cells and tissues is crucial for its biological activities, including its anti-angiogenic and anti-leukemic properties .
Subcellular Localization
Corticostatin’s subcellular localization is essential for its activity and function. It is localized to neutrophils, macrophages, and monocytes, where it exerts its biological effects . Corticostatin’s targeting signals and post-translational modifications direct it to specific compartments or organelles, contributing to its role in inhibiting ACTH binding and stimulating L-type calcium channels .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C167H257N47O46/c1-87(2)75-113(150(245)200-112(164(259)260)59-63-131(227)228)203-153(248)120-48-31-73-213(120)162(257)117(77-95-37-16-13-17-38-95)205-138(233)93(11)188-142(237)107(56-60-128(221)222)192-137(232)92(10)189-152(247)119(86-215)207-148(243)109(58-62-130(225)226)197-151(246)116(81-132(229)230)202-147(242)108(57-61-129(223)224)193-136(231)91(9)187-125(218)83-184-141(236)115(80-124(173)217)204-154(249)121-49-32-74-214(121)163(258)118(78-96-52-54-98(216)55-53-96)206-159(254)134(89(5)6)208-149(244)104(43-22-26-66-170)198-158(253)135(90(7)8)210-156(251)123-51-34-72-212(123)161(256)111(47-30-70-182-167(178)179)199-145(240)106(46-29-69-181-166(176)177)196-144(239)103(42-21-25-65-169)195-143(238)102(41-20-24-64-168)190-126(219)85-186-157(252)133(88(3)4)209-155(250)122-50-33-71-211(122)160(255)110(44-23-27-67-171)191-127(220)84-185-140(235)114(79-97-82-183-101-40-19-18-39-99(97)101)201-146(241)105(45-28-68-180-165(174)175)194-139(234)100(172)76-94-35-14-12-15-36-94/h12-19,35-40,52-55,82,87-93,100,102-123,133-135,183,215-216H,20-34,41-51,56-81,83-86,168-172H2,1-11H3,(H2,173,217)(H,184,236)(H,185,235)(H,186,252)(H,187,218)(H,188,237)(H,189,247)(H,190,219)(H,191,220)(H,192,232)(H,193,231)(H,194,234)(H,195,238)(H,196,239)(H,197,246)(H,198,253)(H,199,240)(H,200,245)(H,201,241)(H,202,242)(H,203,248)(H,204,249)(H,205,233)(H,206,254)(H,207,243)(H,208,244)(H,209,250)(H,210,251)(H,221,222)(H,223,224)(H,225,226)(H,227,228)(H,229,230)(H,259,260)(H4,174,175,180)(H4,176,177,181)(H4,178,179,182)/t91-,92-,93-,100-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,133-,134-,135-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKALIGRYJXFMNS-XBDDSDALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C5CCCN5C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC9=CC=CC=C9)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC7=CNC8=CC=CC=C87)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC9=CC=CC=C9)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C167H257N47O46 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3659.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68563-24-6, 103220-14-0 | |
| Record name | Acth (7-38) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068563246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corticostatin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103220140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


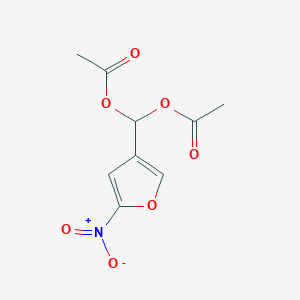
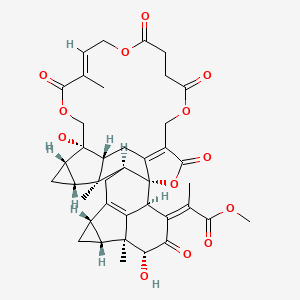
![(3S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxyhexanoic acid](/img/structure/B1506280.png)
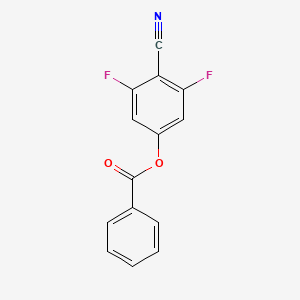
![[(2-methyl-2-propenyl)oxy]phenyl]-](/img/structure/B1506294.png)
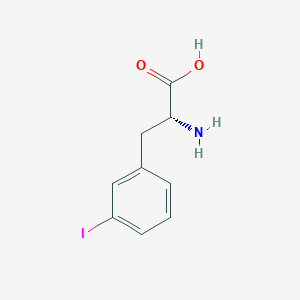

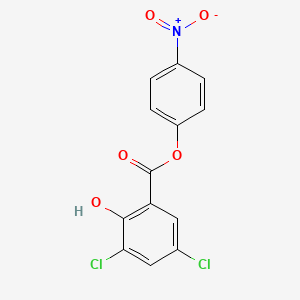
![Naphtho[1,8-cd]-1,2-dithiole-3-carboxaldehyde](/img/structure/B1506303.png)
![Naphtho[1,8-cd]-1,2-dithiole-5-carboxaldehyde](/img/structure/B1506304.png)
